Superior mTOR Potency and Isoform Selectivity Profile Compared to Pan-PI3K/mTOR Dual Inhibitors
PI3K/mTOR Inhibitor-9 demonstrates a distinctive mTOR-centric inhibition profile with strong selectivity over PI3Kα, PI3Kβ, and PI3Kγ, contrasting sharply with pan-PI3K/mTOR inhibitors such as dactolisib (BEZ235) that potently inhibit all class I PI3K isoforms at low nanomolar concentrations [1]. The compound exhibits an mTOR IC50 of 38 nM (phospho-S6 cellular assay) and 16 nM (Ser240/244 cellular assay), while PI3Kα, PI3Kβ, and PI3Kγ show substantially weaker inhibition with IC50 values of 6.6 µM, >10 µM, and 6.6 µM, respectively [1][2].
| Evidence Dimension | mTOR vs. PI3K isoform inhibitory potency |
|---|---|
| Target Compound Data | mTOR IC50 = 38 nM (phospho-S6); PI3Kα = 6.6 µM; PI3Kβ >10 µM; PI3Kγ = 6.6 µM; PI3Kδ = 0.8 µM |
| Comparator Or Baseline | Dactolisib (BEZ235): PI3Kα IC50 = 4 nM; PI3Kβ = 75 nM; PI3Kγ = 7 nM; PI3Kδ = 5 nM; mTOR = 6 nM (p70S6K) |
| Quantified Difference | Dactolisib inhibits all PI3K isoforms with 4-75 nM potency; PI3K/mTOR Inhibitor-9 exhibits >150-fold selectivity for mTOR over PI3Kα (>150×) and PI3Kβ (>260×) |
| Conditions | mTOR phospho-S6 cellular assay (Inhibitor-9); mTOR p70S6K cellular assay (dactolisib) |
Why This Matters
The strong selectivity for mTOR over PI3Kα/β/γ enables experimental dissection of mTOR-specific pathway contributions without confounding pan-PI3K inhibition, which is critical for CNS-focused studies where broader PI3K inhibition may introduce off-target effects.
- [1] PI3K/mTOR Inhibitor-9. MedChemExpress (MCE) Datasheet. View Source
- [2] Bonazzi S, et al. J Med Chem. 2020 Feb 13;63(3):1068-1083. View Source
